1-Methyl-3-(trifluoromethyl)cyclobutane-1-carboxylic acid
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Overview
Description
1-Methyl-3-(trifluoromethyl)cyclobutane-1-carboxylic acid is an organic compound with the molecular formula C7H9F3O2 It is characterized by a cyclobutane ring substituted with a methyl group, a trifluoromethyl group, and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methyl-3-(trifluoromethyl)cyclobutane-1-carboxylic acid can be synthesized starting from readily available 4-oxocyclobutane precursors. The synthetic route involves the conversion of cyclobutanones to their trifluoromethyl carbinols upon treatment with trimethylsilyl trifluoromethanesulfonate (TMSCF3) and a fluoride source . Another method involves the deoxygenation of dicarboxylic ester systems using tributyltin hydride (Bu3SnH), followed by decarboxylation to yield the desired compound .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-3-(trifluoromethyl)cyclobutane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The compound can be reduced to form alcohols or other reduced products.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylate salts, while reduction may produce alcohols.
Scientific Research Applications
1-Methyl-3-(trifluoromethyl)cyclobutane-1-carboxylic acid has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and metabolic pathways.
Industry: Used in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-methyl-3-(trifluoromethyl)cyclobutane-1-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic pockets in proteins. The carboxylic acid group can form hydrogen bonds with amino acid residues, stabilizing the compound’s binding to its target.
Comparison with Similar Compounds
3-(Trifluoromethyl)cyclobutane-1-carboxylic acid: Lacks the methyl group at the 1-position.
1-Methylcyclobutane-1-carboxylic acid: Lacks the trifluoromethyl group.
Cyclobutane-1-carboxylic acid: Lacks both the methyl and trifluoromethyl groups.
Uniqueness: 1-Methyl-3-(trifluoromethyl)cyclobutane-1-carboxylic acid is unique due to the presence of both a methyl group and a trifluoromethyl group on the cyclobutane ring. This combination of substituents imparts distinct chemical and physical properties, making it valuable for various applications in scientific research.
Properties
IUPAC Name |
1-methyl-3-(trifluoromethyl)cyclobutane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9F3O2/c1-6(5(11)12)2-4(3-6)7(8,9)10/h4H,2-3H2,1H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAEBVDZABUUSIX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C1)C(F)(F)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9F3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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